molecular formula C9H6BrN3 B1448457 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1414029-13-2

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1448457
M. Wt: 236.07 g/mol
InChI Key: PSBXYCFAHFQBOB-UHFFFAOYSA-N
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Description

“7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile” is a chemical compound with the molecular formula C9H6BrN3. It has a molecular weight of 236.07 .


Molecular Structure Analysis

The InChI code for “7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile” is 1S/C9H6BrN3/c1-13-5-12-8-3-6(4-11)2-7(10)9(8)13/h2-3,5H,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Application in Cancer Research

  • Scientific Field: Bioorganic Chemistry
  • Summary of Application: This compound has been used in the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which have shown potential as anti-cancer agents .
  • Methods of Application: The desired hybrids were synthesized through a copper(I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
  • Results or Outcomes: All the hybrids were tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .

Application in Digestive Health

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazepine derivatives, which can be synthesized using this compound, have been found to inhibit bile acid transport, thereby promoting the intestinal tract to secrete more water and facilitate defecation .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results suggest that these derivatives could potentially improve natural defecation in patients .

Application in Antibacterial Research

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Imidazole derivatives, which can be synthesized using this compound, have shown a broad range of biological activities, including antibacterial properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results suggest that these derivatives could potentially be used in the development of new antibacterial drugs .

Application in Anticonvulsant Research

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1,4-benzoxazine compounds, which can be synthesized using this compound, have shown potential as anticonvulsants .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results suggest that these compounds could potentially be used in the treatment of convulsive disorders .

Application in Antithrombotic Research

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1,4-benzoxazine compounds, which can be synthesized using this compound, have shown potential as antithrombotic agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results suggest that these compounds could potentially be used in the treatment of thrombotic disorders .

Application in Dopamine Agonist Research

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1,4-benzoxazine compounds, which can be synthesized using this compound, have shown potential as dopamine agonists .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The results suggest that these compounds could potentially be used in the treatment of disorders related to dopamine deficiency .

Future Directions

The future directions for “7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile” would depend on its potential applications. Benzodiazoles are a class of compounds that have been extensively studied for their potential in various fields, including medicinal chemistry .

properties

IUPAC Name

7-bromo-1-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-13-5-12-8-3-6(4-11)2-7(10)9(8)13/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBXYCFAHFQBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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